molecular formula C12H12O2 B11906130 3-Acetyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 91962-63-9

3-Acetyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No.: B11906130
CAS No.: 91962-63-9
M. Wt: 188.22 g/mol
InChI Key: OJCYAGUYXVXBPB-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Dihydronaphthalenones

Dihydronaphthalenones are a class of bicyclic organic compounds that feature a naphthalene (B1677914) skeleton with one of the rings being partially saturated and containing a ketone functional group. Depending on the position of the ketone, they are classified as α-tetralones (3,4-dihydronaphthalen-1(2H)-one) or β-tetralones (3,4-dihydronaphthalen-2(1H)-one). 3-Acetyl-3,4-dihydronaphthalen-2(1H)-one is a derivative of the β-tetralone scaffold. cymitquimica.com The chemistry of dihydronaphthalenones is rich and varied, with these compounds serving as versatile intermediates in the synthesis of more complex molecules. nih.gov Their partial unsaturation and ketone functionality allow for a range of chemical transformations, including reductions, cycloadditions, and functionalization at the α-position to the carbonyl group.

Overview of the Naphthalene and Tetralone Core Structures in Synthetic Chemistry

The naphthalene core, a fused two-ring aromatic system, is a prevalent motif in many natural products and synthetic compounds with significant biological and material properties. merckmillipore.com Its partially hydrogenated derivative, the tetralone core, is also a key structural unit in a wide array of bioactive molecules. merckmillipore.com Tetralone derivatives are recognized as important building blocks for the synthesis of pharmaceuticals and other therapeutically relevant compounds. The tetralone framework is found in natural products exhibiting antiviral and cytotoxic activities. merckmillipore.com The synthetic versatility of the tetralone scaffold allows for the construction of diverse molecular architectures, making it a valuable target in organic and medicinal chemistry.

Definition and Structural Elucidation of this compound

This compound is a specific chemical entity with the molecular formula C₁₂H₁₂O₂. nih.gov Its structure consists of a 3,4-dihydronaphthalen-2(1H)-one core, which is a β-tetralone, substituted with an acetyl group at the third position. The presence of the acetyl group introduces a second carbonyl function and a chiral center at the C3 position, adding to the structural complexity and potential for stereoisomerism.

The structural features of this compound include a planar benzene (B151609) ring fused to a partially saturated six-membered ring containing a ketone. The acetyl group is attached to the carbon atom adjacent to the methylene (B1212753) group of the cyclohexenone ring. The systematic IUPAC name for this compound is this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
CAS Number 20855-95-6
Appearance Solid (predicted)

Data sourced from PubChem CID 253967. nih.gov

Properties

CAS No.

91962-63-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-acetyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H12O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-5,11H,6-7H2,1H3

InChI Key

OJCYAGUYXVXBPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2CC1=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 3 Acetyl 3,4 Dihydronaphthalen 2 1h One

Reactivity of the Endocyclic Ketone Functionality

The ketone at the C-2 position of the tetralone ring is a primary site for chemical transformations. Its reactivity is influenced by the adjacent acetyl group and the fused aromatic ring.

The endocyclic carbonyl group readily undergoes nucleophilic attack and condensation reactions, characteristic of ketones. For instance, it can react with hydrazine (B178648) derivatives to form hydrazones. This type of reaction is a common strategy for the synthesis of functionalized dihydronaphthalene systems. nih.gov In a related example, the synthesis of tetralone analogues of abscisic acid involved the alkylation of the lithium salt of a tetralone derivative, showcasing the nucleophilicity of the enolate formed at the C-2 position. psu.edu

The formation of enamines is another expected reaction pathway. The reaction of tetralones with secondary amines like pyrrolidine (B122466) can yield enamines, which are valuable intermediates for further alkylation and acylation reactions. vulcanchem.com

Reaction TypeReagent ExampleProduct Type
Hydrazone FormationHydrazineHydrazone
Enamine FormationPyrrolidineEnamine
Alkylation (via enolate)Dilithium saltC-alkylated tetralone

The C-2 carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. The choice of reductant is crucial for achieving the desired stereoselectivity. In the synthesis of tetralone analogues of abscisic acid, a reduction of a triple bond in the side chain was performed, indicating that selective transformations are possible while preserving the ketone. psu.edu However, direct reduction of the tetralone ketone is a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone to the corresponding alcohol. The stereochemical outcome of such a reduction would be influenced by the steric hindrance imposed by the adjacent acetyl group.

Transformations Involving the Acetyl Substituent

The acetyl group at the C-3 position introduces a second reactive carbonyl center and an acidic alpha-proton, enabling a range of functionalization reactions.

The methyl group of the acetyl substituent is activated by the adjacent carbonyl, making its protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles. For instance, bromination of the acetyl group is a feasible transformation. In the analogous compound 3-acetylcoumarin (B160212), the acetyl group can be brominated to form 3-bromoacetylcoumarin, a versatile intermediate for further reactions. acgpubs.org This suggests that 3-acetyl-3,4-dihydronaphthalen-2(1H)-one could undergo similar alpha-halogenation.

The carbonyl of the acetyl group is also a site for nucleophilic attack and condensation. It can react with a variety of nucleophiles, including amines and hydrazines, to form imines, hydrazones, and other related derivatives. For example, 3-acetylcoumarin derivatives have been shown to undergo condensation reactions with amines and ammonium (B1175870) acetate. acgpubs.org Similarly, 3-acetyl-6-methyl-2H-chromen-2-one reacts with thiosemicarbazide (B42300) in a condensation reaction involving the acetyl carbonyl. frontiersin.org This reactivity is directly analogous to the expected behavior of this compound.

Aldol-type self-condensation reactions are also possible, where the enolate of one molecule attacks the acetyl carbonyl of another. Such reactions have been observed with 3-acetylcoumarin derivatives, leading to the formation of bis-coumarin compounds. bas.bg Condensation with other carbonyl compounds, such as aldehydes, is also a probable reaction pathway, as demonstrated by the condensation of 2-acetylpyridine (B122185) with various benzaldehydes. rsc.org

Reaction TypeReagent ExampleFunctional Group Formed
Hydrazone FormationThiosemicarbazideThiohydrazone
Aldol (B89426) CondensationSelf-condensationβ-hydroxy ketone
Mixed Aldol CondensationAromatic aldehydesα,β-unsaturated ketone

Reactivity of the Dihydronaphthalene Ring System

The dihydronaphthalene core of the molecule also possesses specific reactivity. The aromatic portion of the ring system can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing substituents. The partially saturated ring can also be a site for further reactions, such as dehydrogenation to form a fully aromatic naphthalene (B1677914) system. The synthesis of dihydronaphthalene analogues has been a subject of interest for their potential biological activity, and various synthetic methods have been developed to construct this ring system. rsc.orgnih.gov The stability of the dihydronaphthalene ring allows for a wide range of functionalization reactions on other parts of the molecule without disrupting the core structure.

Electrophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The substitution pattern is directed by the activating effect of the alkyl portion of the fused ring and the deactivating effect of the carbonyl group. Generally, electrophilic attack is favored at the positions ortho and para to the activating alkyl group, which are positions 5 and 7. However, the carbonyl group's electron-withdrawing nature can influence the regioselectivity. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require a catalyst to generate a potent electrophile. libretexts.org

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is a common transformation. Nitration of tetralone derivatives is often achieved using a mixture of nitric acid and sulfuric acid. materialsciencejournal.org The reaction conditions, such as temperature and reaction time, are crucial to control the regioselectivity and minimize side reactions. For instance, direct nitration of 1-tetralone (B52770) often yields a mixture of 5-nitro and 7-nitro isomers. materialsciencejournal.org The use of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ from acetic anhydride (B1165640) and nitric acid, can sometimes offer better control. wikipedia.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) on the aromatic ring is another important modification. This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com The catalyst polarizes the halogen molecule, increasing its electrophilicity.

Friedel-Crafts Reactions: Friedel-Crafts reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups onto the aromatic ring. These reactions are catalyzed by strong Lewis acids like AlCl₃. masterorganicchemistry.com In the context of this compound, the presence of the ketone and acetyl groups, which are deactivating, can make Friedel-Crafts reactions challenging. The choice of catalyst and reaction conditions is critical to achieve the desired transformation.

Table 1: Representative Electrophilic Aromatic Substitution Reactions of Tetralone Derivatives

ReactionReagents and ConditionsMajor Product(s)Reference(s)
Nitration of 1-TetraloneHNO₃, H₂SO₄, -15°C to ambient7-Nitro-1-tetralone and 5-Nitro-1-tetralone materialsciencejournal.org
Nitration of 6-Methoxy-1-tetraloneHNO₃, AcOH, Ac₂O, 0°C to ambient5-Nitro-6-methoxy-1-tetralone materialsciencejournal.org
Bromination of BenzeneBr₂, FeBr₃Bromobenzene masterorganicchemistry.com
Friedel-Crafts Acylation of NaphthaleneEthanoyl chloride, AlCl₃, room temp.1-Acetylnaphthalene and 2-Acetylnaphthalene researchgate.net

This table presents data for related tetralone and aromatic compounds to infer the potential reactivity of this compound.

Ring-Opening and Ring-Expansion Reactions

The strained ring system and the presence of the β-dicarbonyl moiety in this compound make it a candidate for ring-opening and ring-expansion reactions. These reactions can lead to the formation of diverse and complex molecular architectures.

Ring-Opening Reactions: Ring-opening of the dihydronaphthalene ring can be initiated under various conditions, often involving nucleophilic attack or oxidative cleavage. The β-dicarbonyl system can facilitate cleavage of the C-C bond between the carbonyl carbons under certain basic or acidic conditions. For instance, donor-acceptor cyclopropanes, which share some reactivity patterns with strained cyclic ketones, undergo ring-opening reactions in the presence of nucleophiles. rsc.org

Ring-Expansion Reactions: Ring-expansion reactions of cyclic ketones are a valuable synthetic tool for accessing larger ring systems. organic-chemistry.org For tetralones, these reactions can lead to the formation of benzocycloheptenone derivatives. Such transformations can be promoted by various reagents, including diazomethane (B1218177) derivatives under Lewis acid catalysis.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The enol or enamine derivatives of this compound can participate in various cycloaddition reactions, acting as either the diene or dienophile component.

[4+2] Cycloadditions (Diels-Alder Reactions): The enol form of this compound can potentially act as a diene in Diels-Alder reactions. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com The use of Lewis acid catalysts can also promote these reactions and influence their stereoselectivity. mdpi.comharvard.edu

[2+2] Cycloadditions: Enamines derived from cyclic ketones, including tetralones, are known to undergo [2+2] cycloaddition reactions with electron-deficient acetylenes. electronicsandbooks.com These reactions can lead to the formation of cyclobutene (B1205218) derivatives, which may subsequently undergo ring expansion. The solvent polarity can play a significant role in the outcome of these reactions. electronicsandbooks.com

Table 2: Examples of Cycloaddition Reactions with Tetralone Derivatives

Reaction TypeReactantsReagents and ConditionsProduct TypeReference(s)
[4+2] Cycloaddition2-Nitro-1,3-enynes and 4-VinylbenzoxazinanonesPd-catalystTetrahydroquinolines researchgate.net
[2+2] Cycloadditionα-Tetralone enamines and Dimethyl acetylenedicarboxylateBenzene or MethanolCyclobutene derivatives electronicsandbooks.com
Diels-AlderChitin derived 3-acetamido-5-acetylfuran (B13792600) and N-phenylmaleimide50 °C7-Oxanorbornenes rsc.org

This table illustrates cycloaddition reactions involving related systems to suggest possible transformations for this compound.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies would focus on the kinetics, thermodynamics, and identification of transient species involved in its key reactions.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The study of reaction rates provides insights into the mechanism's rate-determining step. For electrophilic aromatic substitutions, the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate is typically the slow, rate-determining step. pitt.edu The stability of this intermediate, which is influenced by the substituents on the ring, directly affects the reaction rate.

Thermodynamic Considerations: Thermodynamic data reveals the relative stability of reactants, intermediates, and products. In electrophilic aromatic substitution, the final product is significantly more stable than the arenium ion intermediate due to the restoration of aromaticity. pitt.edu In cycloaddition reactions, the thermodynamics of the process determine whether the reaction is reversible. For example, the Diels-Alder reaction is often reversible at higher temperatures.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to elucidating a reaction mechanism.

Arenium Ions (σ-complexes): In electrophilic aromatic substitution, the key intermediate is the arenium ion, a positively charged cyclohexadienyl cation. wikipedia.org While generally transient, these species can be observed and characterized under specific conditions, for example, at low temperatures in superacid media.

Radical Intermediates: Some reactions of tetralones may proceed through radical pathways. For instance, certain oxidation reactions can involve radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the detection and characterization of such species.

Table 3: Common Intermediates in the Reactions of Tetralones

Reaction TypeKey IntermediateMethod of Investigation
Electrophilic Aromatic SubstitutionArenium Ion (σ-complex)Low-temperature NMR, Computational studies
Cycloaddition (from enamine)EnamineNMR, IR spectroscopy
Ring Expansion (with diazo compounds)Carbocation/Zwitterionic speciesTrapping experiments, Computational studies

Role of 3 Acetyl 3,4 Dihydronaphthalen 2 1h One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The tetralone scaffold is a well-established starting point for the synthesis of a wide array of organic compounds. researchgate.net The presence of both a ketone and an acetyl group in 3-Acetyl-3,4-dihydronaphthalen-2(1H)-one enhances its synthetic utility, offering opportunities for selective chemical transformations. The reactivity of this compound allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for molecules with potential therapeutic applications. researchgate.net For instance, substituted tetralones are key intermediates in the synthesis of pharmaceuticals such as antibiotics and antidepressants. researchgate.net

The dicarbonyl nature of this compound allows for reactions typical of 1,3-dicarbonyl compounds, including enolate formation and subsequent alkylation, acylation, and condensation reactions. These reactions can be directed to either the cyclic ketone or the acetyl group, providing a pathway to a diverse range of derivatives.

Precursor MoleculeSynthetic TransformationResulting Molecular ComplexityReference
Substituted TetralonesVarious synthetic methodologiesSynthesis of pharmaceuticals and biologically active compounds researchgate.net
This compoundEnolate formation and subsequent reactionsAccess to a wide range of functionalized derivatives

Scaffold for the Construction of Fused Heterocyclic Systems

The development of novel heterocyclic compounds is a significant area of research in medicinal chemistry. jetir.org this compound serves as an excellent starting material for the synthesis of fused heterocyclic systems due to its inherent functionality, which can participate in various cyclization reactions.

Pyrano[2,3-d]thiazole derivatives are a class of heterocyclic compounds that have been investigated for their potential biological activities. purkh.com The synthesis of such fused systems often involves the reaction of a compound containing a thiazole ring with a suitable partner that can form the pyran ring. While direct synthesis from this compound is not extensively documented, analogous reactions with other cyclic ketones and β-dicarbonyl compounds suggest a feasible synthetic route. For example, the reaction of 4-thioxo-2-thiazolidinones with α,β-unsaturated ketones can lead to the formation of thiopyrano[2,3-d]thiazoles. nih.gov This suggests that this compound could potentially undergo condensation with a suitable thiazole derivative, followed by cyclization to yield a novel tetracyclic pyrano-thiazole system.

Starting MaterialsReaction TypeFused Heterocyclic ProductReference
5-Arylidene-4-thioxo-2-thiazolidinones and 1,4-naphthoquinoneHetero-Diels-Alder reactionThiopyrano[2,3-d]thiazoles nih.gov
Thioamides and α-halo carbonyl compoundsHantzsch synthesisThiazoles youtube.com

Thiazolidinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. impactfactor.org The synthesis of thiazolidinone derivatives typically involves the reaction of an amine with a carbonyl compound to form a Schiff base, followed by cyclization with a sulfur-containing reagent like thioglycolic acid. impactfactor.org The ketone functionality in this compound can be exploited for the synthesis of spiro-thiazolidinone derivatives. The reaction would likely proceed through the formation of a Schiff base at the 2-position of the tetralone ring, followed by cyclization with thioglycolic acid to furnish the spiro-heterocycle.

Starting MaterialsKey ReagentsProduct TypeReference
Schiff basesThioglycolic acidThiazolidinones impactfactor.org
Amines and Carbonyl compoundsSulfur-containing reagentsThiazolidinone derivatives

Intermediate in Natural Product Analog Synthesis

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. The tetralone framework is present in several biologically active natural products, making this compound an attractive starting material for the synthesis of their analogues.

Anthracyclinones are the aglycone core of anthracycline antibiotics, a class of potent anticancer drugs. The synthesis of these complex tetracyclic structures often relies on the construction of the A-ring from a suitably functionalized tetralone derivative. While the direct use of this compound in this context is not prominently reported, the general strategy involves the elaboration of a tetralone to build the remaining rings of the anthracyclinone framework. The presence of the acetyl group at the 3-position could offer a handle for further functionalization and annulation reactions necessary to construct the complete tetracyclic system.

Lingzhiol is a meroterpenoid natural product with an interesting biological profile. studylib.netnih.gov The synthesis of lingzhiol and its analogues has been a subject of interest in the synthetic community. nih.govresearchgate.net Notably, a radical-based synthesis of a lingzhiol analogue has been reported starting from 5-methoxy-1-tetralone. figshare.com This highlights the utility of tetralone derivatives as key building blocks in the synthesis of this class of natural products. The structural similarity of this compound to the starting materials used in reported syntheses suggests its potential as a precursor for novel lingzhiol analogues. The acetyl group could be modified or used to introduce additional diversity into the target molecules.

Natural Product AnalogKey Starting MaterialSynthetic ApproachReference
Lingzhiol Analogue5-Methoxy-1-tetraloneRadical-based synthesis figshare.com
LingzhiolGlycidyl alcohol intermediateBrønsted acid catalyzed semipinacol rearrangement nih.gov

Contributions to Chemical Library Synthesis and Diversification

This compound, also known as 3-acetyl-2-tetralone, possesses a unique combination of structural features that make it a valuable, though specialized, intermediate in the synthesis of chemical libraries. Its utility in this field stems from the reactivity of its β-dicarbonyl moiety and the tetralone scaffold, which together provide a platform for generating a diverse array of molecular architectures. While extensive, dedicated libraries based solely on this starting material are not widely reported, its application in multicomponent reactions and as a scaffold for derivatization highlights its potential for chemical library synthesis and diversification.

The core value of this compound in library synthesis lies in its ability to participate in reactions that introduce significant molecular diversity in a single step. Multicomponent reactions (MCRs) are a prime example of this, where three or more reactants combine in a one-pot synthesis to produce a complex product. tcichemicals.commdpi.com This approach is highly convergent and atom-economical, which are desirable attributes for the rapid generation of compound libraries. mdpi.com The dicarbonyl nature of this compound allows it to react with a variety of building blocks in MCRs, leading to the formation of diverse heterocyclic systems.

For instance, the tetralone scaffold can be used to generate fused heterocyclic systems like pyrazolo[1,5-a]quinolines. mdpi.com The general reactivity of tetralone derivatives suggests that this compound could be a precursor to a library of such compounds through reactions with substituted hydrazines followed by cyclization and aromatization. The diversity of the resulting library could be readily expanded by varying the substituents on the hydrazine (B178648) starting material.

Furthermore, the acetyl group provides a reactive handle for a wide range of chemical transformations. It can undergo condensation reactions with various aldehydes to form chalcone-like intermediates. These intermediates can then be subjected to further reactions, such as cyclizations, to produce a variety of heterocyclic rings. This approach allows for the introduction of diverse aromatic and heterocyclic moieties into the final products, significantly expanding the chemical space of the resulting library.

The synthesis of pyran derivatives is another area where the reactivity of β-dicarbonyl compounds is exploited. nih.govorganic-chemistry.org Compounds with similar functionalities to this compound are known to react with various reagents to form pyran-fused systems. imist.ma By employing a combinatorial approach with a diverse set of reaction partners, a library of tetralone-annulated pyrans could be generated.

The table below illustrates the potential of this compound as a building block for generating diverse chemical scaffolds through various reaction types.

ScaffoldReaction TypePotential ReactantsResulting Library
Pyrazolo-fused TetralonesCyclocondensationSubstituted HydrazinesA library of pyrazolo[1,5-a]quinoline analogues with diverse substitution patterns.
Chalcone-derived HeterocyclesAldol (B89426) Condensation followed by CyclizationAromatic and Heterocyclic AldehydesA diverse set of compounds containing various heterocyclic rings fused to the tetralone core.
Pyran-annulated TetralonesMulticomponent ReactionsMalononitrile, AldehydesA library of pyran-fused tetralones with substituents derived from the aldehyde and other components.

Computational and Theoretical Studies of 3 Acetyl 3,4 Dihydronaphthalen 2 1h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3-Acetyl-3,4-dihydronaphthalen-2(1H)-one. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory, can predict a wide range of molecular properties with high accuracy.

Conformational Analysis and Energy Minima

The flexibility of the dihydronaphthalene ring system in this compound means that it can exist in several different spatial arrangements, or conformations. Conformational analysis is a computational technique used to identify the stable conformations of a molecule and to determine their relative energies. By systematically exploring the molecule's potential energy surface, researchers can locate the various energy minima that correspond to stable conformers.

For this compound, the primary conformational flexibility arises from the puckering of the non-aromatic ring and the orientation of the acetyl group. The dihydronaphthalene ring can adopt half-chair or twisted-boat-like conformations. For each of these, the acetyl group can be oriented in either an axial or equatorial position relative to the ring. Quantum chemical calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of these different conformers. The results of such an analysis would typically be presented in a table, as illustrated below with hypothetical data.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers (Note: This data is illustrative and based on typical findings for similar molecular systems.)

ConformerRelative Energy (kcal/mol)C1-C2-C3-C4 Dihedral Angle (°)C2-C3-C(Acetyl)-O(Acetyl) Dihedral Angle (°)
Half-Chair (Equatorial Acetyl)0.00-52.5178.2
Half-Chair (Axial Acetyl)2.50-53.1-65.4
Twisted-Boat (Equatorial Acetyl)4.8035.8175.9
Twisted-Boat (Axial Acetyl)6.9036.2-70.1

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carbonyl groups. The LUMO, conversely, would likely be centered on the carbon atoms of the carbonyl groups and the conjugated system. The precise energies and spatial distributions of these frontier orbitals can be calculated, providing valuable information for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound (Note: This data is illustrative and based on typical findings for similar molecular systems.)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.72
HOMO-LUMO Gap5.13

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, its tautomerization, or its reactions with other molecules.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a key aspect of understanding reaction mechanisms. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined.

For example, the enolization of this compound, a fundamental process for a β-dicarbonyl compound, would proceed through a specific transition state. Computational methods can model the geometry of this transition state and calculate the energy barrier to its formation, providing insight into the kinetics of the tautomerization process.

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the path of a chemical reaction from the transition state down to the reactants and products. This provides a detailed picture of the structural changes that occur throughout the reaction. For a reaction involving this compound, an IRC calculation would confirm that a located transition state indeed connects the desired reactants and products, thereby validating the proposed reaction mechanism.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, seeks to correlate the structural or electronic properties of a molecule with its chemical reactivity or other properties. By developing a mathematical model based on a set of known compounds, the reactivity of new or unstudied molecules can be predicted.

For a series of derivatives of this compound, an SRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. The model would use computationally derived descriptors, such as orbital energies, atomic charges, or steric parameters, as independent variables. For instance, a model might correlate the LUMO energy with the rate of nucleophilic addition to one of the carbonyl groups. Such models are invaluable in the rational design of new molecules with desired chemical properties.

Predictive Models for Synthetic Outcomes

Predictive models for the synthesis of complex molecules like this compound are becoming increasingly valuable in modern organic chemistry. These models, rooted in physical organic chemistry principles and enhanced by machine learning and quantum chemistry, aim to forecast reaction outcomes, optimize conditions, and even propose novel synthetic routes.

The synthesis of the core 3,4-dihydronaphthalen-2(1H)-one scaffold and its derivatives often involves well-established reactions such as Friedel-Crafts acylations and alkylations, Robinson annulations, and various condensation reactions. Computational models can provide significant insights into these processes. For instance, Density Functional Theory (DFT) calculations are commonly employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies. This information is crucial for predicting the feasibility of a synthetic step and understanding the factors that control regioselectivity and stereoselectivity.

In the context of synthesizing substituted tetralones, computational models can help predict the most favorable substitution patterns. For example, in the synthesis of various substituted 1-tetralone (B52770) derivatives, computational approaches could predict the impact of different substituents on the electron density of the aromatic ring, thereby guiding the choice of reagents and catalysts for subsequent transformations.

A generalized workflow for developing predictive models for the synthesis of a target molecule like this compound would typically involve the steps outlined in the table below.

StepDescriptionComputational Tools
1. Reactant & Reagent Analysis In-silico characterization of starting materials and reagents to understand their electronic and steric properties.DFT, Molecular Mechanics
2. Reaction Pathway Modeling Simulation of potential reaction pathways to identify the most energetically favorable route. This includes locating transition states and intermediates.DFT, ab initio methods
3. Solvent and Catalyst Effects Modeling the influence of the reaction environment, including solvent molecules and catalysts, on the reaction kinetics and thermodynamics.Continuum solvation models, explicit solvent models
4. Product Distribution Prediction Predicting the ratio of different products (isomers, stereoisomers) based on the calculated energy barriers for competing pathways.Transition State Theory, Statistical Mechanics
5. Retrosynthetic Analysis Employing algorithm-based tools to propose potential synthetic routes based on known chemical reactions and predicted reaction outcomes.AI-driven synthesis planning software

While specific predictive models for the synthesis of this compound are not published, the methodologies exist and are widely applied to similar chemical systems.

Chemoinformatics Approaches to Reactivity

Chemoinformatics utilizes computational methods to analyze chemical data, enabling the prediction of various properties, including reactivity. For a molecule like this compound, chemoinformatics can offer valuable insights into its chemical behavior and potential interactions.

One of the primary applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific chemical property, such as reactivity.

For the tetralone scaffold, studies have shown that substitutions on the aromatic ring significantly influence the biological activity of the resulting derivatives. For instance, research on α-tetralone derivatives as monoamine oxidase (MAO) inhibitors has demonstrated that the position and nature of substituents are critical for inhibitory potency and selectivity. nih.gov A chemoinformatics approach, such as 3D-QSAR, could be used to build a predictive model for the reactivity of the carbonyl group or the α-protons in this compound based on a dataset of related compounds.

Key molecular descriptors that would be relevant for a chemoinformatic analysis of this compound's reactivity are listed in the table below.

Descriptor TypeSpecific DescriptorsRelevance to Reactivity
Electronic Partial charges, HOMO/LUMO energies, Dipole momentIndicate sites susceptible to nucleophilic or electrophilic attack.
Topological Molecular connectivity indices, Wiener indexDescribe the branching and shape of the molecule, which can influence steric hindrance.
Geometrical Molecular surface area, Volume, OvalityRelate to the molecule's accessibility for interaction with other reagents.
Quantum Chemical Electron density, Fukui functionsProvide a detailed map of electrophilic and nucleophilic regions within the molecule.

By analyzing these descriptors for a series of related compounds, it would be possible to develop models that predict the reactivity of this compound in various chemical transformations, such as enolate formation, aldol (B89426) reactions, or electrophilic aromatic substitution. While specific studies on this exact molecule are lacking, the principles and methods of chemoinformatics are well-established and could be readily applied to predict its chemical behavior.

Emerging Research Directions and Unexplored Synthetic Potential

Innovations in Sustainable Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For a molecule like 3-Acetyl-3,4-dihydronaphthalen-2(1H)-one, which is likely synthesized via a Robinson annulation reaction, there are significant opportunities to incorporate green chemistry principles. numberanalytics.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org The classical Robinson annulation often relies on harsh reaction conditions, stoichiometric amounts of strong bases, and volatile organic solvents, leading to considerable waste generation. organic-chemistry.orgnrochemistry.com

Green Chemistry Methodologies

The application of green chemistry to the synthesis of this compound would involve a multi-faceted approach aimed at reducing the environmental impact of the process. Key strategies include the use of organocatalysts, alternative energy sources, and greener solvent systems.

Organocatalysis, in particular, has emerged as a powerful tool for promoting greener chemical transformations. masterorganicchemistry.comacs.org For the synthesis of related Wieland-Miescher and Hajos-Parrish ketones, proline and its derivatives have been successfully employed as catalysts for asymmetric Robinson annulations. wikipedia.orgacs.org These catalysts are often non-toxic, readily available, and can be used in smaller quantities than traditional bases. acs.org The use of ionic liquids as solvents has also been explored to enhance reaction rates and selectivity in Robinson annulations. numberanalytics.com

The table below illustrates potential green chemistry approaches applicable to the synthesis of this compound, drawing parallels from related transformations.

Green Chemistry ApproachPotential Application in Synthesis of this compoundAnticipated Benefits
Organocatalysis Use of proline or its derivatives to catalyze the Michael addition and subsequent intramolecular aldol (B89426) condensation.Reduced toxicity, milder reaction conditions, potential for enantioselectivity. masterorganicchemistry.comacs.org
Alternative Solvents Employment of water, ionic liquids, or deep eutectic solvents as the reaction medium.Reduced use of volatile organic compounds (VOCs), enhanced reaction rates, and potentially improved selectivity. numberanalytics.com
Alternative Energy Sources Microwave or ultrasound irradiation to accelerate the reaction.Shorter reaction times, potentially higher yields, and reduced energy consumption.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. numberanalytics.com The scale-up of Robinson annulation reactions can be effectively managed using continuous flow reactors, which enhance reaction uniformity and minimize the formation of byproducts. numberanalytics.com

A significant advantage of flow chemistry is the ability to use immobilized catalysts. For instance, a polystyrene-supported diamine has been developed as a highly active and recyclable catalyst for asymmetric Robinson annulations in a continuous flow system. acs.org This approach not only simplifies product purification but also allows for the long-term use of the catalyst, making the process more cost-effective and sustainable. acs.org The potential for integrating purification steps directly into the flow system further enhances the efficiency of this methodology.

Development of Advanced Catalytic Systems

The development of novel catalysts is at the heart of advancing the synthesis of complex molecules like this compound. The focus lies on designing systems that offer high selectivity, enabling the synthesis of specific stereoisomers.

Design of Highly Selective Catalysts

The synthesis of this compound involves the formation of a new six-membered ring and at least one stereocenter. Achieving high selectivity in this process requires carefully designed catalysts. Chiral phosphoric acids have been shown to be effective in catalyzing enantioselective Robinson-type annulation reactions. nih.gov These catalysts can activate the substrates through hydrogen bonding, facilitating the key carbon-carbon bond-forming steps with high stereocontrol. beilstein-journals.org

Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a base like aqueous potassium hydroxide, has been reported for the diastereoselective synthesis of highly substituted cyclohexanones from curcumin (B1669340) and arylidenemalonates. beilstein-journals.orgnih.gov This methodology could potentially be adapted for the synthesis of this compound, offering a practical and efficient route to diastereomerically pure products.

Enantioselective and Diastereoselective Catalysis

The presence of a chiral center at the C3 position and the potential for diastereomers makes the stereoselective synthesis of this compound a significant challenge and an area of active research. Asymmetric Robinson annulations have been extensively studied, with organocatalysts like proline and its derivatives playing a pivotal role. masterorganicchemistry.comacs.orgnih.gov These catalysts can induce high levels of enantioselectivity in the formation of related bicyclic enones. acs.org

For instance, the reaction between methyl vinyl ketone and 2-methyl-1,3-cyclohexanedione in the presence of (S)-proline yields the Wieland-Miescher ketone with high enantiomeric excess. acs.org This principle can be extended to the synthesis of this compound. By carefully selecting the appropriate chiral catalyst and optimizing reaction conditions, it should be possible to control the stereochemical outcome of the reaction, leading to the desired enantiomer or diastereomer. The diastereoselectivity of the intramolecular aldol condensation step can also be influenced by the reaction conditions, with kinetically controlled reactions often favoring the trans product due to antiperiplanar effects. wikipedia.org

The following table summarizes potential catalytic systems for the stereoselective synthesis of this compound.

Catalytic SystemType of SelectivityPotential Application
Chiral Proline Derivatives EnantioselectiveCatalyzing the initial Michael addition to set the stereocenter at C3. masterorganicchemistry.comacs.org
Chiral Phosphoric Acids EnantioselectiveActivating the electrophile for enantioselective Michael addition. nih.gov
Phase-Transfer Catalysts DiastereoselectiveControlling the diastereoselectivity of the intramolecular aldol condensation. beilstein-journals.orgnih.gov
Chiral Primary Amines Enantioselective & DiastereoselectiveCatalyzing vinylogous Michael additions to afford highly functionalized products with multiple stereocenters. nih.gov

Advanced Analytical Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and developing new, more efficient ones. Modern analytical techniques provide powerful tools for probing the intricate details of the Robinson annulation and related reactions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for studying reaction mechanisms in real-time. nih.govacs.org It allows for the identification and quantification of reactants, intermediates, and products as the reaction progresses. nih.govazom.com For example, in proline-catalyzed aldol reactions, in-situ NMR has been used to detect key intermediates like enamines and to understand the competition between different reaction pathways. nih.govacs.org Such studies can reveal the rate-determining step and provide insights into the factors that control selectivity. nih.gov The use of COSY experiments can further help in identifying the structure of unexpected products and understanding complex reaction pathways. researchgate.net

Mass spectrometry (MS) is another powerful tool for mechanistic elucidation, particularly for identifying transient intermediates. nih.gov Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture. For Michael additions, MS analysis has been employed to study the formation of intermediates and to understand the role of catalysts. acs.orgacs.org Quantum mechanics/molecular mechanics (QM/MM) calculations can complement experimental data by providing theoretical insights into the reaction mechanism, including the structures of transition states and the energetics of different pathways. nih.gov

Potential Applications in Materials Science and Functional Molecule Design

The exploration of this compound as a precursor in materials science and for crafting functional molecules is a promising and evolving field of study. The inherent reactivity of its dicarbonyl system, coupled with the aromatic naphthalene (B1677914) precursor, offers a rich platform for chemical modification and polymerization.

The tetralone scaffold is a recognized building block for a variety of therapeutically significant compounds, including antibiotics and antidepressants. researchgate.net This established utility in medicinal chemistry underscores the potential of its derivatives in the design of other functional molecules. The reactivity of the α-methylene group in 1-tetralone (B52770), for instance, allows for the synthesis of derivatives like 2-methyl-1-naphthol. wikipedia.org Furthermore, the oxime of 1-tetralone can be converted to N-(1-naphthyl)acetamide, a compound with applications in agriculture as a synthetic auxin. wikipedia.org These transformations highlight the versatility of the tetralone core for creating a diverse range of functional products.

In the realm of materials science, the incorporation of chromophoric and photoactive moieties is a key strategy for developing advanced materials. The synthesis of photochromic spiropyran compounds, which can be integrated into polymer matrices, demonstrates a pathway for creating light-sensitive materials. nih.govsioc-journal.cn These materials have potential applications in optical data storage, smart textiles, and light-responsive coatings. The general principle involves designing molecules that can be embedded into larger systems, such as peptides or polymers, to impart photoswitchable properties. nih.gov

Moreover, the design of molecules with specific self-assembly properties is crucial for the development of nanomaterials and liquid crystals. rsc.orgmdpi.com For instance, the introduction of long alkyl chains and aromatic cores can induce liquid crystalline behavior, leading to materials with applications in displays and sensors. mdpi.combiointerfaceresearch.comnih.gov The ability to form ordered structures, such as smectic or nematic phases, is highly dependent on molecular geometry and intermolecular interactions. mdpi.combiointerfaceresearch.comnih.gov The functionalization of polymers to create well-defined nanostructures like polymersomes is another area where versatile building blocks are essential. nih.govnih.gov These self-assembled vesicles have applications in drug delivery and as nanoreactors. nih.gov

The following table outlines potential research directions for this compound based on the established applications of related tetralone and functional molecule derivatives.

Research DirectionPotential ApplicationKey Structural Features to Exploit
Photochromic Materials Smart windows, optical sensors, data storageThe tetralone core can be functionalized with photo-switchable units like spiropyrans or azobenzenes. nih.govnih.gov
Liquid Crystals Displays, sensors, optical devicesModification with long alkyl chains and polar groups can induce mesophase formation. mdpi.combiointerfaceresearch.comnih.gov
Functional Polymers Drug delivery, nanoreactors, specialty coatingsThe acetyl group and the tetralone ring offer multiple sites for polymerization and functionalization. nih.govnih.gov
Chemosensors Environmental monitoring, medical diagnosticsThe scaffold can be modified to create specific binding sites for target analytes. mdpi.com

The synthetic versatility of the tetralone scaffold is further demonstrated by its use in the total synthesis of complex natural products. semanticscholar.org Various catalytic methods, including Friedel-Crafts reactions and cascade cyclizations, have been developed for the efficient construction of tetralone derivatives. organic-chemistry.orgrsc.org These synthetic strategies could be adapted for the elaboration of this compound into more complex and functional molecular architectures. The development of metal-free and environmentally benign synthetic protocols is a particularly active area of research. rsc.org

The table below summarizes key properties of related functional materials, providing a reference for the potential characteristics that could be engineered into materials derived from this compound.

Material ClassKey PropertiesRepresentative Compounds/Systems
Photochromic Polymers Reversible color change upon light irradiation, fatigue resistance. sioc-journal.cnalfachemch.comSpiropyran- and azobenzene-containing polymers. nih.govnih.gov
Liquid Crystals Anisotropic optical and dielectric properties, self-assembly into ordered phases. biointerfaceresearch.comnih.govTerthiophene analogues, derivatives with sulphonic acid or fluoro-substituents. mdpi.combiointerfaceresearch.comnih.gov
Functional Polymersomes Biocompatibility, tunable surface functionality, encapsulation capability. nih.govnih.govPoly(ethylene glycol)-based block copolymers. nih.govnih.gov

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.45 ppm, acetyl groups at δ 2.98 ppm). ¹³C NMR confirms carbonyl carbons (δ 214.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., ESI-HRMS for [C₂₈H₂₆O+H]+ ).
  • FT-IR: Detects functional groups (C=O stretch ~1700 cm⁻¹) .

How can regioselective hydroxylation be performed on dihydronaphthalenone scaffolds?

Advanced
Regioselective hydroxylation is achieved via microbial biotransformation or metal-mediated oxidation. For example:

  • Biotransformation: Fungal strains (e.g., Aspergillus niger) hydroxylate C6 or C7 positions under aerobic conditions (pH 7, 28°C) .
  • Chemical Oxidation: Mn(OAc)₃ in acetic acid selectively oxidizes benzylic positions, yielding 6-hydroxy derivatives. Purification via recrystallization (ethanol/water) ensures >95% purity .

What challenges arise in isolating natural dihydronaphthalenone derivatives from plant sources?

Basic
Isolation involves:

  • Extraction: Soxhlet extraction with methanol or dichloromethane.
  • Chromatography: Fractionation using reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    Challenges include low natural abundance, structural similarity to co-extractives, and instability under UV light. Impatiens balsamina extracts require cold storage (−20°C) to preserve labile dihydronaphthalenones .

What mechanistic insights explain the stability of dihydronaphthalenone intermediates during synthesis?

Advanced
Dihydronaphthalenones form stable enolate intermediates due to conjugation between the carbonyl and aromatic π-system. Density Functional Theory (DFT) studies show that planar enolate structures (e.g., in asymmetric alkylation) minimize steric strain, enhancing reactivity. Kinetic isotopic effect (KIE) experiments further reveal that proton abstraction is the rate-determining step in enolization .

How are computational methods used to predict dihydronaphthalenone reactivity?

Advanced
Molecular docking and QSAR models predict binding affinities for biological targets. For example:

  • Docking Simulations (AutoDock Vina): Assess interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory potential.
  • ADMET Prediction: SwissADME evaluates bioavailability and toxicity profiles.
    These methods guide structural modifications, such as introducing electron-withdrawing groups to enhance metabolic stability .

What strategies mitigate diradical formation in dihydronaphthalenone photochemical studies?

Advanced
UV irradiation can generate diradical intermediates, leading to unwanted polymerization. Mitigation strategies include:

  • Quenching Agents: Addition of 2,6-di-tert-butylphenol (DBP) traps radicals.
  • Low-Temperature Irradiation: Conduct reactions at −78°C in tetrahydrofuran (THF) to limit side reactions.
  • Time-Resolved EPR: Monitors radical lifetimes and informs reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.